molecular formula C23H35N3O5 B14767231 tert-butyl 3-(((S)-2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate

tert-butyl 3-(((S)-2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate

Cat. No.: B14767231
M. Wt: 433.5 g/mol
InChI Key: UJOJYYFGKWWNHT-GGYWPGCISA-N
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Description

Tert-butyl 3-(((S)-2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl ester group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity patterns.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(((S)-2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the protection of amino groups using benzyloxycarbonyl (Cbz) groups, followed by coupling reactions to form the desired amide bonds. The tert-butyl ester group is introduced using tert-butyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds . This method offers advantages in terms of scalability, efficiency, and environmental sustainability compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(((S)-2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove protective groups or reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyloxycarbonyl-protected amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can lead to deprotected amines or reduced functional groups.

Scientific Research Applications

Tert-butyl 3-(((S)-2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(((S)-2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under certain conditions to release the active amine, which can then interact with biological targets such as enzymes or receptors. The tert-butyl ester group provides stability and can be hydrolyzed to release the active carboxylic acid.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(((S)-2-(((benzyloxy)carbonyl)amino)-3-phenylpropanamido)methyl)pyrrolidine-1-carboxylate: Similar structure but with a phenyl group instead of a methyl group.

    Tert-butyl 3-(((S)-2-(((benzyloxy)carbonyl)amino)-3-ethylbutanamido)methyl)pyrrolidine-1-carboxylate: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of tert-butyl 3-(((S)-2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct reactivity and stability properties. This makes it particularly useful in synthetic organic chemistry and pharmaceutical research .

Properties

Molecular Formula

C23H35N3O5

Molecular Weight

433.5 g/mol

IUPAC Name

tert-butyl 3-[[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C23H35N3O5/c1-16(2)19(25-21(28)30-15-17-9-7-6-8-10-17)20(27)24-13-18-11-12-26(14-18)22(29)31-23(3,4)5/h6-10,16,18-19H,11-15H2,1-5H3,(H,24,27)(H,25,28)/t18?,19-/m0/s1

InChI Key

UJOJYYFGKWWNHT-GGYWPGCISA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC1CCN(C1)C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)C(C(=O)NCC1CCN(C1)C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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